4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Brand Name: Vulcanchem
CAS No.: 902334-12-7
VCID: VC6890585
InChI: InChI=1S/C21H26N4O/c1-15-5-7-16(8-6-15)17-14-22-25-19(24-9-11-26-12-10-24)13-18(21(2,3)4)23-20(17)25/h5-8,13-14H,9-12H2,1-4H3
SMILES: CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C(C)(C)C
Molecular Formula: C21H26N4O
Molecular Weight: 350.466

4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine

CAS No.: 902334-12-7

Cat. No.: VC6890585

Molecular Formula: C21H26N4O

Molecular Weight: 350.466

* For research use only. Not for human or veterinary use.

4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine - 902334-12-7

Specification

CAS No. 902334-12-7
Molecular Formula C21H26N4O
Molecular Weight 350.466
IUPAC Name 4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Standard InChI InChI=1S/C21H26N4O/c1-15-5-7-16(8-6-15)17-14-22-25-19(24-9-11-26-12-10-24)13-18(21(2,3)4)23-20(17)25/h5-8,13-14H,9-12H2,1-4H3
Standard InChI Key AGLPJMYCMBHPRN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine features a fused pyrazole-pyrimidine core substituted with a tert-butyl group at position 5, a 4-methylphenyl group at position 3, and a morpholine moiety at position 7. The morpholine ring introduces a nitrogen-oxygen heterocycle, enhancing the molecule’s polarity and potential for hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.902334-12-7
Molecular FormulaC21H26N4O\text{C}_{21}\text{H}_{26}\text{N}_4\text{O}
Molecular Weight350.466 g/mol
IUPAC Name4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C(C)(C)C
InChIKeyAGLPJMYCMBHPRN-UHFFFAOYSA-N

The tert-butyl group at position 5 contributes steric bulk, potentially influencing binding interactions in biological systems, while the 4-methylphenyl substituent may enhance lipophilicity.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed synthesis protocols for this compound remain unpublished, analogous pyrazolo[1,5-a]pyrimidines are typically synthesized through cyclocondensation reactions. A plausible route involves:

  • Formation of the pyrimidine ring: Reaction of aminopyrazole derivatives with β-diketones or α,β-unsaturated ketones under acidic or basic conditions.

  • Substitution at position 7: Introduction of the morpholine group via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

Critical parameters such as temperature (often 80–120°C), solvent polarity (e.g., DMF, ethanol), and catalyst selection (e.g., palladium for cross-couplings) dictate reaction efficiency. Yields for similar derivatives range from 40–70%, with purity optimized via column chromatography or recrystallization .

Analytical Characterization

Structural confirmation relies on:

  • NMR spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to resolve aromatic protons and quaternary carbons.

  • Mass spectrometry: High-resolution MS to verify molecular ion peaks at m/z 350.466.

  • X-ray crystallography: Limited data exist, but related compounds exhibit planar pyrazolo-pyrimidine cores with substituents adopting orthogonal orientations .

Target ClassExample TargetsProposed Mechanism
KinasesCDK2, MALT1Competitive ATP inhibition
Microbial enzymesDNA gyraseTopoisomerase II interference
Viral proteasesNS3/4A (HCV)Allosteric site binding

The morpholine moiety may improve solubility and bioavailability compared to non-polar analogs, though experimental ADMET data are unavailable.

Research Gaps and Future Directions

Unaddressed Questions

  • Synthetic Optimization: Systematic studies on solvent effects, catalysts, and protecting groups are needed to improve yields.

  • Biological Screening: Priority assays should include:

    • Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

    • Kinase inhibition profiling using recombinant enzymes.

  • Computational Modeling: Docking studies to predict binding affinities for CDK2 or MALT1 could guide target selection .

Translational Challenges

  • Solubility: The compound’s solubility in aqueous buffers remains uncharacterized, posing formulation hurdles.

  • Metabolic Stability: Morpholine rings are susceptible to oxidative metabolism, necessitating prodrug strategies.

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